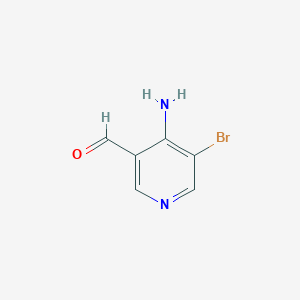
4-Fluoro-2-((4-methoxyphenyl)ethynyl)benzaldehyde
Overview
Description
4-Fluoro-2-((4-methoxyphenyl)ethynyl)benzaldehyde is a chemical compound with the molecular formula C16H11FO2 . It has a molecular weight of 254.26 . The compound appears as a light-yellow to yellow powder or crystals .
Molecular Structure Analysis
The InChI code for 4-Fluoro-2-((4-methoxyphenyl)ethynyl)benzaldehyde is 1S/C16H11FO2/c1-19-16-8-3-12(4-9-16)2-5-13-10-15(17)7-6-14(13)11-18/h3-4,6-11H,1H3 . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
4-Fluoro-2-((4-methoxyphenyl)ethynyl)benzaldehyde is a light-yellow to yellow powder or crystals . It has a molecular weight of 254.26 . The compound should be stored in a refrigerator .Scientific Research Applications
Synthesis and Anticancer Activity
- Synthesis of Fluorinated Compounds: Research has explored the synthesis of fluorinated benzaldehydes, including 4-fluoro-2-((4-methoxyphenyl)ethynyl)benzaldehyde, and their use in creating fluoro-substituted stilbenes. These compounds have been studied for potential anticancer properties, particularly as analogues of combretastatins, known for their anticancer effects (Lawrence et al., 2003).
Molecular Imaging in Alzheimer's Disease
- Serotonin Receptor Studies: This compound has been used in the development of molecular imaging probes, specifically targeting serotonin 1A (5-HT1A) receptors in the brain. These probes have been instrumental in studying receptor densities in Alzheimer's disease patients, offering insights into the pathophysiology of the disease (Kepe et al., 2006).
Copolymer Synthesis
- Copolymerization with Styrene: The compound has been utilized in the synthesis of novel copolymers. For instance, its derivatives have been copolymerized with styrene, leading to the development of new materials with potentially unique properties, useful in various industrial applications (Kharas et al., 2016).
Fluorescence and Nanofabrication Studies
- Self-Reversible Fluorescence Switching: A study on triphenylamine-based fluorophores related to 4-fluoro-2-((4-methoxyphenyl)ethynyl)benzaldehyde demonstrated the ability of these compounds to undergo self-reversible solid-state fluorescence switching. This property is significant for the development of new materials in nanofabrication and optoelectronic applications (Hariharan et al., 2015).
Oxidation Reactions
- Synthesis of Fluorinated Phenols: The compound has been investigated in the context of oxidation reactions, particularly in the synthesis of fluorinated phenols. These reactions are important for developing radio-labelled compounds for imaging and diagnostic purposes (Chakraborty & Kilbourn, 1991).
Photocatalysis
- Use in Photocatalytic Reactions: The compound and its derivatives have been explored for their role in photocatalytic reactions, such as the oxidation of alcohols to aldehydes. This application is crucial in the field of green chemistry and sustainable industrial processes (Davidson et al., 2015).
Bioconversion Studies
- Bioconversion Potential: Research has also investigated the bioconversion potential of certain fungi using fluoro-labelled compounds, including derivatives of 4-fluoro-2-((4-methoxyphenyl)ethynyl)benzaldehyde. These studies aim to produce novel halogenated aromatic compounds (Lauritsen & Lunding, 1998).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305, P338, P351, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and in case of contact with eyes, rinse cautiously with water for several minutes .
properties
IUPAC Name |
4-fluoro-2-[2-(4-methoxyphenyl)ethynyl]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FO2/c1-19-16-8-3-12(4-9-16)2-5-13-10-15(17)7-6-14(13)11-18/h3-4,6-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POTGGJSRXKXQNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C#CC2=C(C=CC(=C2)F)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701224355 | |
| Record name | 4-Fluoro-2-[2-(4-methoxyphenyl)ethynyl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701224355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-((4-methoxyphenyl)ethynyl)benzaldehyde | |
CAS RN |
1322091-24-6 | |
| Record name | 4-Fluoro-2-[2-(4-methoxyphenyl)ethynyl]benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1322091-24-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-2-[2-(4-methoxyphenyl)ethynyl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701224355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl 4-[3-(4-cyanophenyl)ureido]piperidine-1-carboxylate](/img/structure/B3027454.png)
![tert-Butyl [(1-pivaloylpiperidin-4-yl)methyl]carbamate](/img/structure/B3027455.png)
methanone hydrochloride](/img/structure/B3027456.png)
![Acetic acid (4S)-4-[(3aR)-2-oxo-3-methylene-4alpha-acetoxy-6-methyl-2,3,3aalpha,4,7,7aalpha-hexahydrobenzofuran-5-yl]pentyl ester](/img/structure/B3027459.png)









